![molecular formula C8H12N2O5 B13965049 [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid CAS No. 397847-55-1](/img/structure/B13965049.png)
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid typically involves the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple derivative with similar structural features.
Ethyl piperazine-2-carboxylate: Another derivative with comparable reactivity.
N-Hydroxyethylpiperazine: Shares the hydroxyethyl group but differs in overall structure.
Uniqueness
What sets [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
397847-55-1 |
|---|---|
Molecular Formula |
C8H12N2O5 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[5-(1-hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-3(11)6-8(15)9-4(2-5(12)13)7(14)10-6/h3-4,6,11H,2H2,1H3,(H,9,15)(H,10,14)(H,12,13) |
InChI Key |
SGTIXIHPDTUXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


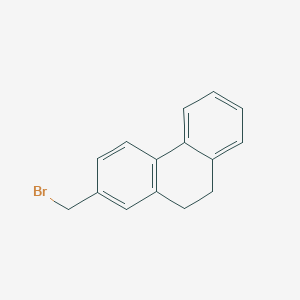

![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
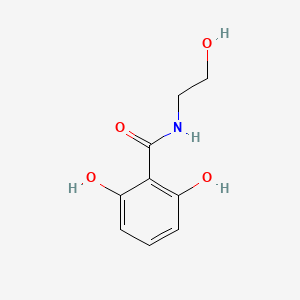
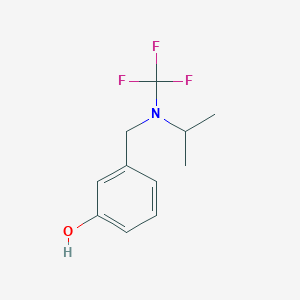
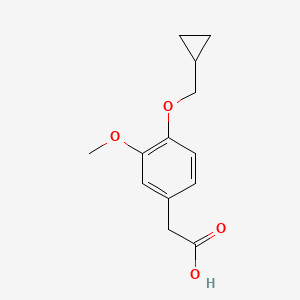
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
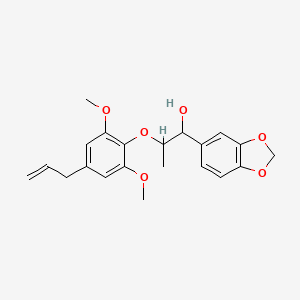
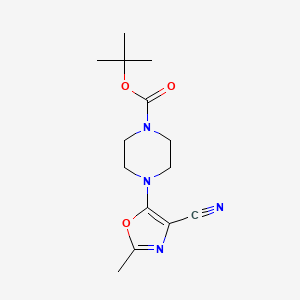
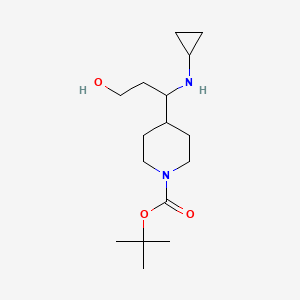
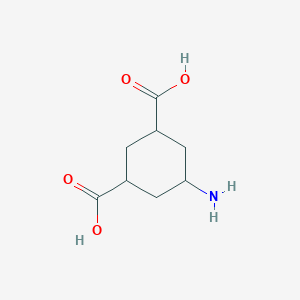
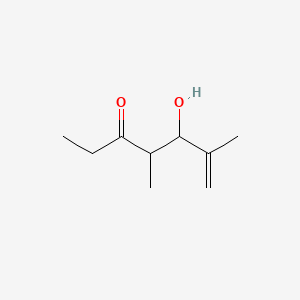
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
